molecular formula C25H26N4O3S B2513251 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358765-91-9

6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Katalognummer: B2513251
CAS-Nummer: 1358765-91-9
Molekulargewicht: 462.57
InChI-Schlüssel: LYIHPSNJJSJRBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The core structure features a pyrazole ring fused with a pyrimidinone moiety. Key substituents include:

  • Position 6: A benzodioxole-methyl group (benzo[d][1,3]dioxol-5-ylmethyl), which enhances lipophilicity and may improve blood-brain barrier penetration .
  • Position 1: An ethyl group, and Position 3: A methyl group, both optimizing metabolic stability .

Eigenschaften

IUPAC Name

6-(1,3-benzodioxol-5-ylmethyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-5-29-23-22(17(4)27-29)26-25(33-13-19-10-15(2)6-7-16(19)3)28(24(23)30)12-18-8-9-20-21(11-18)32-14-31-20/h6-11H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIHPSNJJSJRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 404.51 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a thioether group, which may contribute to its biological activity.

Synthesis

Research indicates that compounds with similar structures can be synthesized through various methods. For instance, a study on related benzo[d][1,3]dioxole derivatives employed thiourea chemistry to yield compounds with significant anticancer activity . The synthesis typically involves multi-step reactions that include the formation of the pyrazolo[4,3-d]pyrimidine framework followed by substitution reactions to introduce the benzo[d][1,3]dioxole and thioether groups.

Anticancer Activity

One of the most notable biological activities reported for compounds in this class is their anticancer properties. A study highlighted that derivatives containing benzo[d][1,3]dioxole moieties exhibited potent cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) . The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating enhanced potency.

Cell Line IC50 Value (µM) Standard Drug IC50 Value (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), leading to apoptosis as evidenced by annexin V-FITC assays and cell cycle analysis . Additionally, alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 were observed.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of dibenzo[b,f][1,5]diazocine derivatives against cancer cell lines (HeLa and U87) and found promising results that could be extrapolated to similar structures including our compound .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict binding affinities and interactions of these compounds with target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can enhance biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Biological Activity Key Findings Reference
Target Compound 6: Benzo[d][1,3]dioxol-5-ylmethyl; 5: (2,5-dimethylbenzyl)thio; 1: Ethyl; 3: Methyl Not explicitly reported Hypothesized to target kinases or PDEs based on scaffold similarity. Predicted improved pharmacokinetics due to benzodioxole and thioether groups.
BIPPO Analogs (5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) 5: Benzyl; 3: Isopropyl Antitrypanosomal (T. brucei EC~50~: 0.2–5 µM) Demonstrated potent inhibition of Trypanosoma brucei via PDE inhibition. The benzyl group at Position 5 was critical for activity.
Sildenafil 5: 2-Ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl PDE5 inhibition (IC~50~: 3.5 nM) Clinically used for erectile dysfunction. The pyrazolopyrimidinone core is essential for binding to PDE5’s catalytic site.
5-Substituted Analogs (e.g., 5-propyl, 5-aryl) Variable at Position 5 (e.g., propyl, aryl) Anticancer (mTOR inhibition IC~50~: 0.8–15 µM; MCF-7 cell line GI~50~: 2–10 µM) Microwave-synthesized derivatives showed mTOR inhibition and antiproliferative effects. Bulky substituents at Position 5 enhanced potency.
Factor Xa Inhibitors (e.g., 1-(3-aminobenzisoxazol-5-yl)) 1: 3-Aminobenzisoxazole Coagulation factor Xa inhibition (K~i~: 0.1–5 nM) The 3-aminobenzisoxazole group at Position 1 improved selectivity for factor Xa over thrombin. Structural rigidity from the bicyclic core enhanced binding affinity.

Critical Analysis of Substituent Effects

  • Position 6 : The benzodioxole-methyl group is unique among analogs; similar groups in other scaffolds enhance CNS activity , suggesting possible applications in neurological targets.
  • Position 1 and 3 : Ethyl and methyl groups likely improve metabolic stability over bulkier substituents (e.g., isopropyl in ), which may slow hepatic clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.